Methyl 2-(4-acetylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Methyl 2-(4-acetylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic heterocyclic compound characterized by a tetrahydrothienopyridine core. Key structural features include:
- Methyl ester at position 2.
- 4-Acetylbenzamido substituent at position 2, introducing an electron-withdrawing acetyl group.
- 6-Ethyl substituent on the tetrahydrothienopyridine ring.
- Hydrochloride salt form, enhancing solubility and stability.
Structural analogs vary in ester groups, substituents at positions 2 and 6, and salt forms, leading to differences in physicochemical and biological properties .
Properties
IUPAC Name |
methyl 2-[(4-acetylbenzoyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S.ClH/c1-4-22-10-9-15-16(11-22)27-19(17(15)20(25)26-3)21-18(24)14-7-5-13(6-8-14)12(2)23;/h5-8H,4,9-11H2,1-3H3,(H,21,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKBFLCOANIBSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(4-acetylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C16H20N2O3S·HCl
- Molecular Weight : 356.87 g/mol
- CAS Number : [Not available in the provided search results]
The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The thieno[2,3-c]pyridine core has been associated with antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacterial strains and fungi.
- Anticancer Properties : Research indicates that derivatives of thieno[2,3-c]pyridine can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
- Neuroprotective Effects : Some studies have suggested that this compound may have neuroprotective effects by inhibiting oxidative stress and inflammation in neuronal cells.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound.
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Reduction of oxidative stress |
Case Studies
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial efficacy of various thieno[2,3-c]pyridine derivatives against Gram-positive and Gram-negative bacteria. Methyl 2-(4-acetylbenzamido)-6-ethyl showed significant inhibition against Staphylococcus aureus and Escherichia coli.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus.
-
Cancer Cell Line Study :
- In vitro studies on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment.
- The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
-
Neuroprotection in Animal Models :
- An animal model study assessed the neuroprotective effects of the compound in a mouse model of oxidative stress induced by hydrogen peroxide. Behavioral tests showed improved cognitive function and reduced neuronal damage in treated groups compared to controls.
- Histological analysis confirmed decreased markers of inflammation and oxidative damage in brain tissues.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis. The mechanism involves modulation of apoptotic pathways and inhibition of anti-apoptotic proteins.
Case Study : A study involving human medullary thyroid carcinoma cells showed that treatment with this compound resulted in a significant reduction in cell viability compared to controls. The compound enhanced the effects of standard chemotherapeutic agents by sensitizing resistant cells to apoptosis.
Antiviral Activity
The compound has also shown promise in antiviral applications. Molecular docking studies indicate significant binding affinities to viral proteins associated with SARS-CoV-2, suggesting it may inhibit viral replication by targeting the main protease and spike glycoprotein.
Case Study : In investigations focusing on SARS-CoV-2, derivatives of this compound were assessed for their binding affinities using molecular docking simulations. Results indicated strong binding energies, supporting their potential as therapeutic agents against COVID-19.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain enzymes involved in inflammatory processes, such as cyclooxygenase (COX). The inhibition profile suggests potential applications in treating inflammatory diseases.
Comparison with Similar Compounds
Substituent Variations at Position 6
The 6-position substituent influences steric bulk and hydrophobicity:
Analysis :
Substituent Variations at Position 2
The 2-position substituent dictates electronic and hydrogen-bonding properties:
Analysis :
Ester Group and Salt Form Comparisons
Analysis :
- Methyl ester in the target compound may confer faster metabolic clearance compared to ethyl esters () due to increased susceptibility to esterases.
- Hydrochloride salt enhances solubility across analogs, critical for bioavailability .
- Boc-protected analogs () require deprotection for activity, limiting their direct utility .
Q & A
Basic: What are the critical synthetic steps for preparing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically starting with cyclization of thiophene derivatives and subsequent functionalization. Key steps include:
- Amide bond formation : Reaction of the tetrahydrothieno[2,3-c]pyridine core with 4-acetylbenzoyl chloride in the presence of a base (e.g., triethylamine) to introduce the acetylbenzamido group .
- Esterification : Methylation of the carboxylic acid intermediate using methyl iodide under basic conditions .
- Purification : Use of column chromatography or recrystallization to isolate the hydrochloride salt.
Optimization : Reaction temperature (e.g., 0–5°C for amidation to minimize side reactions), solvent choice (polar aprotic solvents like DMF for solubility), and stoichiometric ratios (excess acyl chloride to drive amidation) are critical . Analytical techniques like TLC and NMR monitor intermediate purity .
Advanced: How can computational chemistry and crystallography resolve structural ambiguities in this compound?
- Computational modeling : Density Functional Theory (DFT) calculations predict the equilibrium geometry, electron distribution, and reactive sites (e.g., the acetyl group's electron-withdrawing effects on the amide bond) .
- X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) resolves bond angles, torsion angles, and hydrogen-bonding networks, which are critical for confirming stereochemistry and polymorphism .
Example : A mismatch between predicted and observed NMR shifts may indicate conformational flexibility, resolved via crystallographic data .
Basic: Which functional groups dictate the compound’s reactivity and pharmacological profile?
- Acetylbenzamido group : Enhances lipophilicity and potential blood-brain barrier penetration, relevant for neurological applications .
- Tetrahydrothieno[2,3-c]pyridine core : The sulfur atom and fused ring system enable π-π stacking with biological targets (e.g., neurotransmitter receptors) .
- Ester moiety : The methyl carboxylate influences solubility and metabolic stability .
Methodological note : Substituent effects are probed via Hammett plots or comparative SAR studies with analogs (e.g., replacing acetyl with methoxy groups) .
Advanced: How can researchers address contradictions in biological activity data across studies?
- Dose-response profiling : Re-evaluate activity using standardized assays (e.g., radioligand binding for receptor affinity) to rule out batch-to-batch variability .
- Metabolic stability assays : Test if observed discrepancies arise from differential cytochrome P450 metabolism using liver microsomes .
- Structural validation : Confirm compound integrity via LC-MS and 2D NMR (e.g., NOESY for spatial proximity of protons) to exclude degradation products .
Basic: What analytical techniques are essential for characterizing intermediates and the final product?
- NMR spectroscopy : 1H/13C NMR confirms regioselectivity (e.g., benzamido substitution at position 2) and detects impurities (e.g., residual solvents) .
- HPLC : Reverse-phase HPLC with UV detection quantifies purity (>95% for pharmacological assays) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 547.1 g/mol for the hydrochloride salt) .
Advanced: What experimental strategies elucidate the compound’s mechanism of action in neurological disorders?
- Target deconvolution : Use photoaffinity labeling with a radiolabeled analog to identify binding proteins in brain tissue lysates .
- Electrophysiology : Patch-clamp studies on neuronal cells assess modulation of ion channels (e.g., GABA_A receptors) .
- In silico docking : Molecular docking with AutoDock Vina predicts interactions with adenosine A1 receptors, guided by crystallographic data of homologous compounds .
Basic: How do solvent and temperature affect the compound’s stability during storage?
- Solvent : Store in anhydrous DMSO or ethanol at -20°C to prevent hydrolysis of the ester group .
- Temperature : Degradation studies via accelerated stability testing (40°C/75% RH for 1 month) monitor potency loss using HPLC .
Advanced: What strategies improve bioavailability without altering pharmacological activity?
- Prodrug design : Replace the methyl ester with a pivaloyloxymethyl group to enhance intestinal absorption .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to prolong half-life in vivo .
- Salt screening : Test alternative counterions (e.g., besylate) to improve aqueous solubility while retaining receptor affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
